![molecular formula C21H14ClIN2O2 B5065322 N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B5065322.png)
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of a benzoxazole ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms. The compound also features a chlorinated methylphenyl group and an iodinated benzamide moiety, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring. The chlorinated methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chloro-4-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride. The final step involves the iodination of the benzamide moiety, which can be achieved using iodine and a suitable oxidizing agent like sodium iodate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the iodinated benzamide moiety.
Oxidation and Reduction: The benzoxazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the iodinated benzamide moiety reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds with diverse functional groups.
Scientific Research Applications
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can engage in hydrogen bonding and π-π interactions with target proteins, while the chlorinated methylphenyl and iodinated benzamide groups can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound features a thiazole ring instead of a benzoxazole ring and has different substituents on the phenyl groups.
N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: This compound has a nitro group instead of an iodine atom and a different substitution pattern on the benzamide moiety.
Uniqueness
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide is unique due to its specific combination of functional groups and the presence of both chlorine and iodine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClIN2O2/c1-12-6-7-13(10-16(12)22)21-25-18-11-14(8-9-19(18)27-21)24-20(26)15-4-2-3-5-17(15)23/h2-11H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJLRARFXQYYMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.